2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid is an organic compound that has garnered significant interest in the scientific community due to its versatile applications. This compound is a carboxylic acid derivative, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. The Boc group is widely used in organic synthesis, particularly in peptide synthesis, to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid typically involves the reaction of tert-butyl alcohol, an aldehyde, and an amine. One common method for preparing Boc derivatives of amino acids is using di-tert-butyl pyrocarbonate as the Boc source . The reaction conditions often include the presence of a base such as sodium hydroxide to facilitate the nucleophilic addition of the amine to the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection of the Boc group , and reducing agents such as sodium borohydride for reduction reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, deprotection of the Boc group yields the free amine, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition, particularly cytochrome P450, which plays a crucial role in drug metabolism.
Medicine: Research has explored its potential as a drug development candidate due to its ability to inhibit specific enzymes and its anti-inflammatory properties.
Industry: The compound is used in the development of new materials and polymers for various industrial applications.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid involves the inhibition of the enzyme cytochrome P450. This enzyme is responsible for the metabolism of drugs and other xenobiotics. By inhibiting cytochrome P450, the compound increases the bioavailability and stability of drugs in the body. Additionally, the compound exhibits anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid can be compared with other similar compounds, such as:
- 2-{[(tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
These compounds share the presence of the Boc protecting group but differ in their specific structures and functional groups. The uniqueness of this compound lies in its specific combination of the Boc group and the phenylbutanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-5-15(12(17)18,11-9-7-6-8-10-11)16-13(19)20-14(2,3)4/h6-10H,5H2,1-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLKOGAAGTUGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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